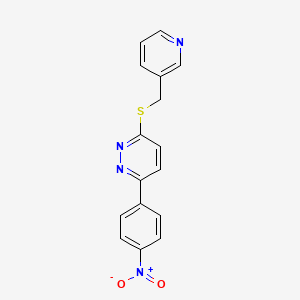
3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a nitrophenyl group and a pyridin-3-ylmethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Pyridin-3-ylmethylthio Group: This step involves the nucleophilic substitution reaction where the pyridin-3-ylmethylthio group is attached to the pyridazine ring using suitable thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and thiolating agents are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
科学的研究の応用
3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridin-3-ylmethylthio group can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and lead to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-(4-Nitrophenyl)-6-(methylthio)pyridazine
- 3-(4-Nitrophenyl)-6-(phenylthio)pyridazine
- 3-(4-Nitrophenyl)-6-(pyridin-2-ylmethyl)thio)pyridazine
Uniqueness
3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is unique due to the presence of both the nitrophenyl and pyridin-3-ylmethylthio groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
生物活性
3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N4O3S, with a molecular weight of approximately 342.37 g/mol. The compound features a pyridazine core substituted with a nitrophenyl group and a pyridin-3-ylmethylthio moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Activity :
- A study demonstrated that derivatives of pyridazine compounds show significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective growth inhibition .
- Antiviral Properties :
- Inhibition of Nucleoside Transport :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or viral replication.
- Cell Cycle Arrest : Studies indicate that similar compounds can induce cell cycle arrest, particularly at the S phase, leading to decreased cell viability .
- Reactive Oxygen Species (ROS) Generation : Some derivatives are known to increase ROS levels within cells, contributing to apoptosis and cytotoxicity against cancer cells.
Case Studies
- Cytotoxicity Assays :
- Antiviral Testing :
Data Table: Biological Activities Summary
特性
IUPAC Name |
3-(4-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)14-5-3-13(4-6-14)15-7-8-16(19-18-15)23-11-12-2-1-9-17-10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELSSMJNJKHQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














